3-(Bromomethyl)-1-propylpyrazole;hydrobromide
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Overview
Description
3-(Bromomethyl)-1-propylpyrazole;hydrobromide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-propylpyrazole;hydrobromide typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-propylpyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One approach is the use of hydrobromic acid (HBr) in combination with a suitable solvent like xylene. The reaction mixture is heated under reflux with azeotropic removal of water to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-propylpyrazole;hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of 1-propylpyrazole.
Scientific Research Applications
3-(Bromomethyl)-1-propylpyrazole;hydrobromide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting various diseases.
Material Science:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-propylpyrazole;hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine;hydrobromide: Similar in structure but with a pyridine ring instead of a pyrazole ring.
3-(Bromomethyl)indole: Contains an indole ring, which is structurally different but shares the bromomethyl functional group.
2-Bromomethyl-1,3-dioxolane: A dioxolane derivative with a bromomethyl group.
Uniqueness
3-(Bromomethyl)-1-propylpyrazole;hydrobromide is unique due to its specific pyrazole ring structure combined with a bromomethyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H12Br2N2 |
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Molecular Weight |
283.99 g/mol |
IUPAC Name |
3-(bromomethyl)-1-propylpyrazole;hydrobromide |
InChI |
InChI=1S/C7H11BrN2.BrH/c1-2-4-10-5-3-7(6-8)9-10;/h3,5H,2,4,6H2,1H3;1H |
InChI Key |
NLAOUPKQDCLNRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CBr.Br |
Origin of Product |
United States |
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